2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine
Description
Overview of Diazirine as a Photoactivatable Functional Group in Contemporary Chemical Research
Diazirines are prized for their role as photoaffinity labeling (PAL) agents. bldpharm.comiris-biotech.de Upon irradiation with UV light, typically in the 350-380 nm range, the diazirine ring loses a molecule of dinitrogen to generate a highly reactive carbene intermediate. nih.govwikipedia.orgrsc.org This carbene can then rapidly and indiscriminately form covalent bonds by inserting into proximal C-H, O-H, and N-H bonds of nearby molecules. wikipedia.orgrsc.org This ability to forge permanent links with interacting partners upon light activation makes diazirines invaluable tools for capturing transient and non-covalent interactions in biological systems. nih.gov
Compared to other photoactivatable groups like benzophenones and aryl azides, diazirines offer several distinct advantages. They are significantly smaller, minimizing potential steric hindrance that could disrupt the natural interactions of a molecule they are attached to. iris-biotech.denih.gov Furthermore, they are activated by longer wavelength UV light, which is less damaging to biological samples, and require shorter irradiation times. bldpharm.comwikipedia.orgthermofisher.com Diazirines also exhibit remarkable stability in various chemical environments, including acidic and basic conditions, and in the presence of nucleophiles, making them compatible with a wide range of synthetic manipulations and biological assays. wikipedia.orgnih.gov
The carbene generated from alkyl diazirines can, however, also rearrange into a more stable, yet still reactive, linear diazo intermediate. acs.orgnih.gov Studies have shown that alkyl diazirines can exhibit a preference for labeling acidic amino acid residues like glutamate (B1630785) and aspartate, a characteristic attributed to the reactivity of this diazo intermediate. nih.govharvard.edu In contrast, aryl-fluorodiazirines tend to react more through a carbene intermediate, leading to a broader range of insertions. nih.govharvard.edu
Historical Development and Evolution of Diazirine Applications in Academic Inquiry
The journey of diazirines in chemical research began with their discovery in the 1960s. nih.gov Their potential as photoreactive groups was first recognized in the early 1970s. bldpharm.comrsc.org A significant advancement came in 1980 with the development of 3-phenyl-3-(trifluoromethyl)diazirine (TPD), which showed improved stability and suppressed the formation of the less reactive diazo isomer, thereby enhancing the efficiency of photoaffinity labeling. bldpharm.com
Initially, the application of diazirines was somewhat limited by synthetic challenges. However, the development of more robust and efficient synthetic methods, often starting from ketones, has made these valuable chemical tools more accessible. rsc.orgnih.gov Modern synthetic routes typically involve the conversion of a ketone to a diaziridine, which is then oxidized to the corresponding diazirine. wikipedia.orgnih.gov One-pot synthesis methods have also been developed, further streamlining their preparation. nih.gov
Over the past few decades, the application of diazirines has expanded dramatically. They have become indispensable in chemical biology and proteomics for:
Target Identification: Identifying the protein targets of small molecule drugs and natural products. acs.orgnih.gov
Mapping Binding Sites: Pinpointing the specific amino acid residues involved in ligand-receptor interactions. semanticscholar.org
Studying Protein-Protein Interactions (PPIs): Capturing and identifying interacting protein partners within complex cellular environments. thermofisher.comresearchgate.net
Investigating Protein-Nucleic Acid Interactions: Probing the interfaces between proteins and DNA or RNA. wikipedia.org
The evolution of diazirine chemistry continues, with ongoing research focused on developing new diazirine scaffolds with tuned reactivity and reduced labeling bias, as well as probes that can be activated by longer wavelength light for applications in living organisms. rsc.orgharvard.edu
Salient Features and Advantages of Diazirine-Amine Conjugates in Molecular Design and Probing
Diazirine-amine conjugates, which incorporate both a photoactivatable diazirine and a primary amine, are particularly versatile building blocks in the design of chemical probes. The primary amine serves as a convenient "synthetic handle," allowing for the straightforward attachment of the diazirine moiety to a wide variety of molecules of interest.
This conjugation is typically achieved through standard amide bond formation, where the amine group reacts with a carboxylic acid on the target molecule, or via reaction with N-hydroxysuccinimide (NHS) esters. nih.govnih.gov This modular approach enables researchers to readily equip ligands, pharmacophores, peptides, and other biomolecules with a photo-crosslinking capability. nih.govsigmaaldrich.comchemicalbook.com
The key advantages of using diazirine-amine conjugates include:
Small Size: The diazirine group is nearly isosteric to a methyl group, meaning its incorporation is less likely to perturb the biological activity of the parent molecule. nih.gov
Stability: As mentioned, diazirines are stable to a wide range of chemical conditions, allowing for their incorporation early in a synthetic sequence. wikipedia.org
Synthetic Tractability: The presence of the amine handle provides a reliable and well-established point of attachment, simplifying the synthesis of complex probes. sigmaaldrich.comchemicalbook.com
Trifunctional Potential: Many commercially available diazirine-amine building blocks are trifunctional, also incorporating a third functional group, such as an alkyne or biotin (B1667282) tag. This allows for subsequent "click" chemistry reactions or affinity purification after the photo-crosslinking event. iris-biotech.denih.govsigmaaldrich.com
Research Landscape and Specific Relevance of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and Analogous Structures
Within the broader family of diazirine-based probes, This compound represents a fundamental and important structure. It is an aliphatic diazirine, which, as noted, can exhibit a preference for reacting with acidic residues via a diazo intermediate. nih.govharvard.edu This characteristic can be exploited in specific experimental designs.
The structure features a simple methyl group and an ethylamine (B1201723) chain attached to the diazirine carbon. This minimalist design makes it an excellent tool for fundamental studies of protein-ligand interactions where minimal perturbation is critical. Its amine handle allows for its direct conjugation to molecules of interest for applications in drug delivery, bioconjugation, and diagnostics. purepeg.com
Analogous structures, such as 2-(3-Methyl-3H-diazirin-3-yl)ethanol and other alkyl-amine diazirines, offer variations in linker length and functionality, providing a toolbox for researchers to select the optimal probe for their specific needs. nih.govaxispharm.com For instance, more complex analogs like 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine incorporate an alkyne group, enabling a two-step "capture and tag" approach. sigmaaldrich.comchemicalbook.com After UV-induced covalent capture of the target, the alkyne can be used to attach a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.
The research landscape for these compounds is vibrant, with a focus on their application in chemical proteomics to unravel complex biological networks and to validate drug targets. semanticscholar.org The continued development and application of simple yet powerful probes like this compound and its analogs are crucial for advancing our understanding of molecular interactions in living systems.
Data Tables
Table 1: Properties of Diazirine Photoactivatable Groups
| Feature | Description | References |
|---|---|---|
| Activation Wavelength | Typically 330-380 nm (long-wave UV) | bldpharm.comnih.govthermofisher.com |
| Reactive Intermediate | Carbene and/or Diazoalkane | nih.govthermofisher.comnih.gov |
| Key Advantages | Small size, high reactivity, chemical stability, less damaging wavelength | iris-biotech.dewikipedia.orgnih.gov |
| Insertion Reactivity | C-H, O-H, N-H bonds | wikipedia.orgrsc.org |
| Labeling Preference (Alkyl Diazirines) | Preferential labeling of acidic amino acids (Glu, Asp) | nih.govharvard.edu |
Table 2: Comparison of Common Photoactivatable Groups
| Functional Group | Advantages | Disadvantages |
|---|---|---|
| Diazirine | Small size, stable, activated by less damaging UV light (350-380 nm), short irradiation time. bldpharm.comwikipedia.orgnih.govthermofisher.com | Can form diazo isomer, potential for labeling bias with alkyl diazirines. acs.orgharvard.edu |
| Benzophenone | Robust, relatively stable. | Larger size can cause steric hindrance, requires longer irradiation, can be inert in polar solvents. wikipedia.orgrsc.org |
| Aryl Azide (B81097) | Widely used historically. | Requires lower wavelength UV light which can damage biomolecules. wikipedia.orgthermofisher.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCSPSTLPNOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diazirine Containing Amine Systems
General Synthetic Pathways for Dialkyldiazirines
The construction of the strained three-membered diazirine ring typically begins from readily available carbonyl compounds and proceeds through a diaziridine intermediate. wikipedia.org
The most common and versatile method for synthesizing dialkyldiazirines starts from ketones. wikipedia.org This pathway involves a sequence of well-established organic reactions:
Oximation: The initial step is the conversion of a ketone to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylammonium chloride in the presence of a base like pyridine. wikipedia.orgnih.gov
O-Sulfonylation: The hydroxyl group of the oxime is then activated by converting it into a better leaving group. This is accomplished through reaction with tosyl chloride (tosylation) or mesyl chloride (mesylation) to form a tosyl or mesyl oxime, respectively. wikipedia.orgnih.gov
Diaziridine Formation: The activated oxime is then treated with ammonia (B1221849). The ammonia displaces the tosyl or mesyl group and attacks the imine carbon, leading to the formation of the saturated three-membered diaziridine ring. wikipedia.orgnih.govrsc.org This step can be carried out using liquid ammonia or a solution of ammonia in an appropriate solvent. rsc.orgmdpi.com
Alternatively, diaziridines can be formed directly from ketones by reacting them with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia. wikipedia.orgnih.gov
The final step in the formation of the diazirine is the oxidation of the diaziridine intermediate. wikipedia.org This crucial transformation involves the dehydrogenation of the N-H bonds within the diaziridine ring to form the characteristic N=N double bond of the diazirine. nih.govmdpi.com The choice of oxidizing agent is critical for the success of this step, as harsh conditions can lead to decomposition of the strained ring system. A variety of reagents have been successfully employed for this conversion. wikipedia.orgmdpi.com
Table 1: Common Oxidizing Agents for Diaziridine to Diazirine Conversion
| Oxidizing Agent | Common Conditions | Reference(s) |
|---|---|---|
| Silver(I) oxide (Ag₂O) | Freshly prepared, stirred in a solvent like diethyl ether | wikipedia.orgrsc.orgmdpi.com |
| Iodine/Triethylamine (I₂/Et₃N) | Used in combination as a mild oxidizing system | wikipedia.orgnih.govmdpi.com |
| Manganese dioxide (MnO₂) | Activated MnO₂ in a solvent like dichloromethane | nih.govmdpi.comresearchgate.net |
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidant, used in acetone/dichloromethane | wikipedia.orgresearchgate.net |
| Oxalyl chloride/DMSO (Swern) | Used for the oxidation of some diaziridine intermediates | mdpi.com |
The selection of the appropriate oxidant often depends on the specific substrate and the presence of other functional groups in the molecule to avoid undesired side reactions. mdpi.com
Targeted Synthesis of Aminated Diazirines, with Specific Focus on 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine and Derivatives
The introduction of an amine group onto the diazirine scaffold requires strategic planning, as the amine functionality can be reactive under the conditions used for diazirine synthesis. The synthesis of the target compound, this compound, would likely start from a ketone precursor such as 4-aminobutan-2-one, with the amine group suitably protected.
The ethan-1-amine moiety can be incorporated into the final diazirine structure using either direct or indirect strategies.
Direct Strategy (Protected Amine Precursor): This approach involves carrying a protected amine group through the entire synthetic sequence. For the synthesis of this compound, the synthesis would begin with a protected form of 4-aminobutan-2-one. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) would be used. The protected ketone would then undergo the standard oximation, O-sulfonylation, diaziridine formation, and final oxidation sequence. The protecting group is then removed in the final step to yield the desired primary amine.
Indirect Strategy (Functional Group Interconversion): An alternative method is to introduce the amine group at a late stage of the synthesis via the conversion of another functional group. This strategy avoids potential complications with the amine group during the diazirine formation steps. For example, the synthesis could start with a ketone bearing a precursor functional group, such as a halide (e.g., 4-chlorobutan-2-one) or a nitrile. After the diazirine ring is successfully formed, the precursor group is converted to the amine. A common method is the reduction of a nitrile or an azide (B81097) (formed from a halide via nucleophilic substitution) to the primary amine. For instance, the synthesis of a similar compound, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine, involves a multi-step process where the amine is generated from an azide precursor. chemicalbook.com
The synthesis of functionalized diazirines is often hampered by challenges related to reaction efficiency and product purity.
Product Purity: Side reactions can occur at various stages of the synthesis. The oxidation step is particularly sensitive; over-oxidation or reaction with other functional groups can lead to a mixture of products, complicating purification. chemrxiv.org The inherent strain of the diazirine ring makes it susceptible to decomposition under harsh conditions, such as strong acids or high temperatures. Furthermore, the generation of diazo isomers as intermediates during photolysis can lead to different reaction pathways and products, which is a key consideration in their application. researchgate.netnih.gov Therefore, careful optimization of reaction conditions, including temperature, reaction time, and choice of reagents, is essential to maximize the purity of the final aminated diazirine product.
Post-Synthetic Functionalization and Derivatization of Diazirine-Amine Scaffolds
Once synthesized, the primary amine group of compounds like this compound serves as a versatile synthetic handle for further modification. sigmaaldrich.com This allows the diazirine photolabel to be covalently attached to a wide variety of molecules of interest.
The amine group can readily undergo a range of common transformations, including:
Acylation: Reaction with activated carboxylic acids, acid chlorides, or NHS (N-Hydroxysuccinimide) esters to form stable amide bonds. This is a widely used method for attaching the diazirine tag to small molecule ligands, peptides, or other probes. rsc.orgresearchgate.net
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Isocyanate/Isothiocyanate Addition: Reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) linkages, respectively.
This post-synthetic functionalization is central to the application of aminated diazirines in chemical biology. By conjugating the diazirine-amine scaffold to a pharmacophore or ligand, researchers can create "fully-functionalized" photoaffinity probes. sigmaaldrich.comrsc.org These probes are used to identify the biological targets of small molecules by covalently crosslinking to the target protein upon UV irradiation. researchgate.netrsc.org
Table 2: Examples of Post-Synthetic Modifications of Amine-Diazirine Scaffolds
| Reagent Type | Linkage Formed | Application Example | Reference(s) |
|---|---|---|---|
| NHS Ester (e.g., DBCO-C6-NHS ester) | Amide | Conjugation to a linker for click chemistry applications. | researchgate.net |
| Activated Carboxylic Acid (e.g., with EDC/DMAP) | Amide | Coupling to amino acids or peptides. | rsc.org |
The ability to easily derivatize the amine group makes these diazirine building blocks modular and highly adaptable for a wide range of studies aimed at exploring molecular interactions in complex biological systems.
Late-Stage Modification of the Amine Functionality
The primary amine group of this compound serves as a key synthetic handle for its conjugation to a wide array of molecules. Standard organic transformations can be employed for the late-stage modification of this amine, thereby introducing diverse functionalities while preserving the photoactivatable diazirine core. Common strategies include N-acylation, N-alkylation, and reductive amination.
N-Acylation: The amine readily reacts with activated carboxylic acid derivatives, such as acid chlorides or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This approach is widely used to attach the diazirine moiety to biomolecules or small molecule ligands.
N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comrsc.orgorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or iminium ion between the amine and a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method is highly versatile for creating secondary and tertiary amines.
Interactive Table: Examples of Late-Stage Amine Modification Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Product |
| N-Acylation | This compound | Benzoyl chloride | N-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)benzamide |
| N-Alkylation | This compound | Methyl iodide | N-Methyl-2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine |
| Reductive Amination | This compound | Acetone | N-Isopropyl-2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine |
Integration into Chemically Complex Architectures
The utility of this compound is underscored by its successful incorporation into a variety of chemically complex architectures, including peptides and bioactive small molecules. This integration allows for the introduction of a photo-crosslinking group with minimal steric perturbation, enabling the study of molecular interactions.
A primary application is in the synthesis of photoactivatable peptides. Diazirine-containing unnatural amino acids, such as photo-leucine and photo-methionine, are synthesized and then incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). nih.govsb-peptide.comscienceopen.com For instance, the amine functionality of a diazirine-containing building block can be protected with an Fmoc group, allowing it to be used as a building block in standard Fmoc-based SPPS protocols. scienceopen.com This has been instrumental in creating probes to identify protein-protein interactions and enzyme substrates. nih.govnih.gov
The diazirine moiety has also been incorporated into complex natural products and drug molecules to create photoaffinity probes. This often involves coupling the amine of the diazirine-containing fragment to a carboxylic acid on the target molecule or vice versa. These probes have been pivotal in identifying the binding partners and mechanisms of action of various therapeutic agents.
Interactive Table: Examples of Diazirine Integration into Complex Architectures
| Complex Architecture | Synthetic Strategy | Resulting Probe/Molecule | Application |
| Peptides | Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected diazirine amino acids | Photo-leucine or photo-methionine containing peptides | Studying protein-protein interactions and identifying enzyme 'readers' and 'erasers' of histone modifications. sb-peptide.comscienceopen.com |
| Isoprenoid Analogues | Multi-step organic synthesis and peptide coupling | Diazirine-containing isoprenoid diphosphate (B83284) analogues | Probing interactions of prenylated proteins. nih.gov |
| Bioactive Small Molecules | Amide coupling of the diazirine-amine to a carboxylic acid on the small molecule | Photoaffinity probes of kinase inhibitors | Cell- and tissue-based proteome profiling |
Preparation of Isotopic Analogs (e.g., 15N-labeled diazirines)
Isotopically labeled compounds are invaluable tools in mechanistic studies and for advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The synthesis of 15N-labeled diazirines provides a powerful means to trace the fate of the diazirine moiety and to enhance spectroscopic signals.
This method allows for the specific incorporation of two 15N atoms into the diazirine ring, providing a distinct isotopic signature for tracking the molecule and its fragments in complex biological systems.
Interactive Table: General Synthesis of 15N2-Diazirines
| Step | Reactants | Reagents | Product | Key Feature |
| 1. Diaziridination | Ketone (e.g., 4-Pentanone) | 1. 15NH3 2. 15NH2OSO3H | 15N2-Diaziridine | Incorporation of two 15N atoms into the three-membered ring. nih.gov |
| 2. Oxidation | 15N2-Diaziridine | I2, Et3N or Ag2O | 15N2-Diazirine | Formation of the diazirine double bond while retaining the 15N labels. nih.govwikipedia.org |
Photochemical and Thermal Reactivity Profiles of Diazirine Moieties
Fundamental Photoreactivity Mechanisms of Diazirines
The photoreactivity of diazirines is initiated by the absorption of light, leading to a series of events that culminate in the formation of a carbene. This process is characterized by distinct electronic transitions and molecular rearrangements.
Diazirine-containing molecules are typically activated by ultraviolet (UV) light, with maximum absorption often occurring in the 350–380 nm range. rsc.org This absorption of a photon promotes the diazirine from its electronic ground state (S0) to a singlet excited state (S1). researchgate.net The electronic transition is often characterized as a σ-to-π* transition, where electron density is transferred from a C-N sigma bond to the N=N pi-antibonding orbital. researchgate.net
The resulting S1 state is a short-lived, high-energy species. nih.gov For instance, ultrafast laser flash photolysis studies on aryldiazirines have allowed for the direct observation of the S1 state, which can undergo solvation in polar solvents within picoseconds. nih.gov The decay of this excited state is the critical step that leads to the generation of the reactive carbene intermediate.
The primary decay pathway for the S1 excited state of a diazirine is the irreversible extrusion of a molecule of dinitrogen (N₂). rsc.orgwikipedia.org This process is highly efficient and results in the formation of a carbene intermediate. rsc.org The loss of the stable N₂ molecule is a strong thermodynamic driving force for this reaction.
Upon photoexcitation, the diazirine can follow two main pathways to generate the carbene:
Direct Fragmentation : The excited diazirine directly fragments, releasing N₂ and forming the singlet carbene in a single step. researchgate.net
Isomerization to a Diazo Intermediate : An alternative pathway involves the photoisomerization of the diazirine to a linear diazo compound. rsc.orgnih.gov This diazo intermediate can then lose N₂ upon further photoexcitation or thermal activation to yield the carbene. rsc.orgnih.gov For aliphatic diazirines, such as the one in 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, the diazo intermediate can be particularly significant. nih.gov This diazoalkane can be protonated in protic solvents to form a diazonium ion, which exhibits different reactivity, favoring reactions with nucleophiles. nih.gov
The partitioning between these two pathways depends on the structure of the diazirine and the reaction conditions. researchgate.net
Characteristics of Carbene Intermediates: Spin States and Reactivity Pathways
The carbene generated from the photolysis of a diazirine is a neutral, divalent carbon species with two non-bonding electrons. The arrangement of these electrons defines the carbene's spin state—singlet or triplet—which in turn dictates its structure, stability, and chemical reactivity.
| Property | Singlet Carbene | Triplet Carbene |
|---|---|---|
| Spin State | Electrons are spin-paired in a single orbital. | Electrons are unpaired in different orbitals. |
| Hybridization | sp² | sp |
| Geometry | Bent | Linear or bent |
| Bond Angle | ~100-110° | ~130-150° |
| Reactivity | Acts as an electrophile/nucleophile; undergoes concerted reactions. | Acts as a diradical; undergoes stepwise radical reactions. |
| Stereochemistry of Addition | Stereospecific (retention of alkene geometry). | Non-stereospecific (loss of alkene geometry). |
Photolysis of diazirines typically generates the carbene in its singlet state initially. rsc.org Singlet carbenes are characterized by having both non-bonding electrons paired in a single sp²-hybridized orbital, with a vacant p-orbital. ethz.ch This electronic configuration makes them highly reactive species that can participate in reactions in a concerted fashion. libretexts.org
A hallmark reaction of singlet carbenes is their ability to insert into various X-H bonds, a process of significant synthetic utility. libretexts.orgwikipedia.org
C–H Insertion : Singlet carbenes can insert directly into carbon-hydrogen bonds. chemtube3d.com This reaction is thought to proceed through a concerted, three-centered transition state where the carbene approaches the C-H bond side-on. chemtube3d.com This mechanism leads to the retention of configuration at a chiral center. scienceinfo.com
O–H and N–H Insertion : Insertion into the O-H and N-H bonds of alcohols, water, and amines is also a very common and rapid reaction. chemtube3d.comcutm.ac.in The mechanism is believed to involve the initial attack of the lone pair of electrons from the oxygen or nitrogen atom on the empty p-orbital of the singlet carbene. chemtube3d.com This forms a zwitterionic intermediate (ylide), which then undergoes a rapid proton transfer to yield the final insertion product. chemtube3d.com Due to the high concentration of water in biological systems, quenching of the carbene by water is a significant competing reaction in photoaffinity labeling experiments. rsc.org
While the singlet carbene is often formed initially, it can interconvert to the more stable triplet state, which is typically the ground state for many carbenes. ethz.ch Triplet carbenes have two unpaired electrons in different orbitals and exhibit diradical character. libretexts.org
The reactivity of triplet carbenes is distinct from their singlet counterparts and mirrors that of free radicals. libretexts.org
Stepwise Reactions : Instead of concerted insertions, triplet carbenes react in a two-step process. scienceinfo.com For instance, reaction with a C-H bond involves hydrogen atom abstraction to form a radical pair, followed by radical recombination to give the final product. scienceinfo.com This stepwise mechanism allows for rotation around single bonds in the radical intermediate, leading to a loss of stereochemistry. libretexts.org
Reaction with Oxygen : As diradicals, triplet carbenes react rapidly with molecular oxygen (which has a triplet ground state). acs.org This reaction, which can be diffusion-controlled, typically leads to the formation of the corresponding ketone as a byproduct and can reduce the efficiency of desired carbene reactions in aerobic environments. rsc.orgrsc.org
Intersystem crossing (ISC) is the non-radiative process by which a singlet carbene converts to a triplet carbene (S → T). rsc.org The rate of ISC is a critical factor that determines the ultimate reaction pathway of the carbene. The efficiency of this transition is governed by several factors, most notably the energy gap between the singlet and triplet states (ΔE_ST). acs.org
According to the "golden rule" of radiationless transitions, a smaller energy gap generally leads to a faster rate of interconversion. acs.org However, the relationship is not always straightforward in carbene chemistry. The rate of ISC is also influenced by:
Solvent Effects : Coordinating solvents can stabilize the singlet state by interacting with its empty p-orbital, forming a pseudoylide-like complex. acs.orgnih.govacs.org This stabilization can increase the effective ΔE_ST and, paradoxically, slow down the rate of ISC. nih.gov
Substituents : The nature of the substituents on the diazirine carbon significantly influences the electronic state of the resulting carbene. researchgate.net Electron-donating groups can stabilize the empty p-orbital of the singlet carbene, favoring the singlet state. wikipedia.org
Isomerization and Decomposition Pathways: Diazirine to Diazo Compounds
Upon activation, diazirines can follow two primary competing pathways: direct decomposition into a carbene and dinitrogen, or valence isomerization into a linear diazo compound, which may subsequently eliminate nitrogen to form the same carbene. researchgate.netacs.org The partitioning between these pathways is a critical determinant of the subsequent chemical transformations.
Photolysis of diazirines with UV light is a common method for generating carbenes for applications in photoaffinity labeling and chemical synthesis. acs.orgrsc.org Upon absorption of a photon, the diazirine molecule is promoted to an excited state. From this state, it can either directly extrude N₂ to form a carbene or undergo ring-opening to form a linear diazo isomer. researchgate.netbohrium.com For many alkyl diazirines, isomerization to the corresponding diazo intermediate is a significant and often dominant pathway. nih.govspringernature.com
This photochemical isomerization is a well-documented process where the cyclic diazirine rearranges into its more stable, open-chain diazo isomer. acs.orgbohrium.com This diazo intermediate can be a transient species, sometimes with a lifetime of milliseconds, which is significantly longer than the picosecond lifetime of an excited state carbene. thieme-connect.com In some instances, the diazo product can be observed and characterized spectroscopically or trapped through chemical reactions, such as 1,3-dipolar cycloadditions. acs.orgnih.gov The formation of the diazo intermediate is crucial as it can lead to reactivity patterns distinct from those of the carbene, particularly in biological systems. rsc.orgresearchgate.net For instance, studies on trifluoromethyl phenyl diazirine show that photolysis generates both diazoalkane and carbene species, with a typical ratio around 35:65. ntu.edu.sg
The thermal decomposition of diazirines also proceeds through pathways involving either direct carbene formation or initial isomerization to a diazo compound. acs.orgislandscholar.ca The prevailing mechanism is highly dependent on the substituents attached to the diazirine ring and the solvent used. islandscholar.cacdnsciencepub.com
Influential Factors on Reaction Efficiency and Carbene Lifetime
The efficiency of carbene generation from diazirines and the subsequent lifetime of this reactive intermediate are not intrinsic properties alone but are heavily influenced by the surrounding chemical environment and the molecular structure of the diazirine itself.
The choice of solvent can significantly affect the photochemical and thermal behavior of diazirines. acs.org However, a simple correlation between a solvent property like dielectric constant and reaction kinetics is not always observed, suggesting complex solvent-solute interactions. ntu.edu.sgnih.gov Protic solvents, especially water, are known to be very effective at quenching carbenes through O-H insertion reactions, which can significantly shorten the carbene lifetime to a diffusion-controlled timescale of less than a nanosecond. thieme-connect.com This rapid quenching by the aqueous environment is a competing pathway that can lower the efficiency of desired intermolecular reactions. nih.gov
Some studies have investigated diazirine photolysis in various solvents to understand these effects. For example, the rate of diazirine depletion has been ranked in the order of propylene (B89431) carbonate > δ-valerolactone > triacetin (B1683017) > DMSO, with no clear correlation to the solvent's dielectric constant. nih.gov This highlights that specific solvent interactions can be more influential than bulk polarity.
| Solvent | Dielectric Constant (ε) | Relative Rate of Diazirine Depletion | Observations |
| Propylene Carbonate | 65.1 | Highest | Rapid depletion kinetics observed. nih.gov |
| δ-Valerolactone | - | High | Accelerated rate of diazirine depletion. ntu.edu.sgnih.gov |
| DMSO | 46.7 | Low | Slower depletion rate, often used as a benchmark. nih.gov |
| Triacetin | 6.8 | Intermediate | Mimics polyester (B1180765) environments. nih.gov |
| Aqueous Media | 80.1 | - | Rapidly quenches carbenes; enables pH-dependent pathways. nih.govthieme-connect.com |
Table 1: Influence of selected solvents on the reactivity and depletion rates of diazirines. Data compiled from sources nih.govthieme-connect.comntu.edu.sgnih.gov. Note: Relative rates are qualitative comparisons based on reported findings.
Substituents on the diazirine ring exert profound control over the molecule's stability, decomposition pathway, and the electronic state of the resulting carbene. nih.govresearchgate.net
Electronic Effects: Electron-donating groups attached to an aryl diazirine can lower the temperature required for thermal activation. nih.govrsc.org The electronic nature of the substituent also influences the partitioning between the diazo and carbene pathways. For instance, the decomposition of phenylchlorodiazirine (with the electron-withdrawing chloro group) proceeds via a carbene, while phenyl-n-butyldiazirine (with the electron-donating alkyl group) favors the diazo intermediate. nih.gov For aryl diazirines, installing an α-trifluoromethyl group is a common strategy to reduce the likelihood of unwanted rearrangements of the carbene intermediate, leading to more controllable reactivity. rsc.org
Steric Effects: Steric hindrance, arising from the size and spatial arrangement of substituents, also plays a role in the stability and reaction pathways of isomers. chemrxiv.orgnih.gov While less systematically studied for diazirines compared to electronic effects, bulky substituents can influence the transition state energies for isomerization and decomposition, thereby affecting reaction rates. rsc.org
| Substituent Type | Example Compound | Predominant Thermal Pathway | Key Observation |
| Electron-withdrawing | Phenylchlorodiazirine | Carbene | Decomposition yields exclusively phenylchlorocarbene. nih.govresearchgate.net |
| Electron-donating (alkyl) | Phenyl-n-butyldiazirine | Diazo Intermediate | Primarily decomposes via a diazo intermediate. nih.govresearchgate.net |
| Bulky Alkyl | 2-adamantane-2,3'-[3H]diazirine | Mixture | Yields a mixture of carbene and diazo compounds. nih.gov |
| Aryl with EDG | p-Methoxy-TPD* | Carbene (Singlet) | EDG favors a singlet carbene ground state. rsc.org |
Table 2: Effect of substituents on the thermal decomposition pathway of various diazirines. Data compiled from sources nih.govresearchgate.netrsc.org. *TPD: Trifluoromethyl-phenyl-diazirine.
A key feature of alkyl diazirines, such as this compound, is their pH-dependent reactivity in aqueous environments. researchgate.netnih.gov This behavior is a direct consequence of the formation of the linear diazo intermediate upon photoactivation. nih.gov While the carbene intermediate reacts indiscriminately, the alkyl diazo intermediate exhibits a distinct, acid-catalyzed reaction pathway. chemrxiv.orgacs.org
In the presence of a proton source (i.e., at acidic pH or near acidic amino acid residues like aspartic acid and glutamic acid), the diazo intermediate can be protonated to form a reactive diazonium ion. nih.govnih.gov This electrophilic diazonium species is then susceptible to nucleophilic attack, for example by a carboxylate group, leading to esterification and covalent labeling. nih.gov This mechanism explains the observed preferential labeling of acidic amino acids by alkyl diazirine probes. researchgate.netnih.govacs.org The reaction yield is directly dependent on the protonation state of the acidic residue, making the process highly sensitive to the local pH. nih.gov This contrasts with aryl-fluorodiazirines, whose reactivity is less dependent on pH and proceeds primarily through a carbene intermediate. researchgate.netchemrxiv.org
Wavelength Specificity and Efficiency of Photoactivation
The photoactivation of diazirine moieties, including this compound, is a process characterized by specific wavelength requirements that dictate the efficiency of carbene generation. Diazirines are valued as carbene precursors due to their ability to be activated by near-UV light, a wavelength range that minimizes damage to biological systems. rsc.orgnih.govu-tokyo.ac.jp Upon irradiation, the diazirine ring absorbs a photon, leading to the expulsion of a nitrogen molecule (N₂) and the formation of a highly reactive carbene intermediate. wikipedia.orgresearchgate.net This carbene can then undergo rapid insertion into various chemical bonds, including C-H, O-H, and N-H bonds. wikipedia.orgresearchgate.net
The optimal wavelength for activating most diazirine compounds typically falls within the long-wave UV-A range, approximately 330 nm to 380 nm. rsc.orgthermofisher.comnih.gov Studies frequently employ light sources emitting at or around 350 nm to 365 nm for efficient photoactivation. rsc.orgnih.gov This wavelength specificity is advantageous as it avoids the more damaging, shorter UV wavelengths (<300 nm) that can harm proteins and other cellular components. nih.govnih.gov The efficiency of photoactivation is dependent on several factors, including the molecular structure of the diazirine, the substituents attached to the ring, and the reaction environment. wikipedia.orgrsc.org For instance, aryl diazirines can have their absorbance characteristics tuned by manipulating electronic properties. rsc.org
The kinetics of photolytic decomposition follow first-order reaction kinetics for many diazirines. nih.gov The half-life (t½) of a diazirine under specific irradiation conditions is a key measure of its photoactivation efficiency. This can vary significantly based on the diazirine's structure. For example, in one study, dialkyl diazirines showed half-lives of 2.6 and 5.4 minutes, while an aryl diazirine exhibited a more complex decay pattern with a rapid initial consumption followed by a slow decay with a half-life of 29 minutes. nih.gov The choice of substituents on the diazirine ring can also influence whether the resulting carbene is in a singlet or triplet state, which in turn affects its subsequent reactivity. wikipedia.org Electron-donating groups tend to stabilize the singlet state, while other substituents may favor the formation of triplet carbenes. wikipedia.org Research has shown that electron-rich aryl diazirines exhibit greatly enhanced efficacy toward C-H insertion under photochemical conditions. rsc.org
Table 1: Photoactivation Wavelengths for Various Diazirine Moieties
| Diazirine Type | Typical Activation Wavelength (nm) | Notes | Source(s) |
|---|---|---|---|
| General Alkyl/Aryl | 330 - 370 | Creates reactive carbene intermediates. | thermofisher.com |
| Aryl Diazirines | 350 - 380 | Minimizes damage to biological systems. | rsc.orgu-tokyo.ac.jp |
| General Diazirines | ca. 350 - 365 | Commonly used in experimental setups. | rsc.org |
| Trifluoromethyl Phenyl Diazirine | 350 | Used for photochemical C-H insertion reactions. | rsc.org |
Table 2: Photolytic Decomposition Half-Lives of Selected Diazirine Compounds
| Compound Type | Irradiation Conditions | Half-Life (t½) | Notes | Source(s) |
|---|---|---|---|---|
| Dialkyl Diazirine (LD–F) | 365 nm UV | 5.4 min | Follows first-order kinetics. | nih.gov |
| Dialkyl Diazirine (BD–F) | 365 nm UV | 2.6 min | Follows first-order kinetics. | nih.gov |
| Formation of Diazo Isomers | A competing reaction that reduces the direct yield of carbene. | Diazo isomers can be a high-yield product from diazirine photolysis. acs.orgacs.org These isomers are often stable intermediates that can be separately activated. nih.gov | nih.govacs.orgacs.org |
Advanced Mechanistic Investigations and Computational Studies
Experimental Spectroscopic Characterization of Transient Intermediates
Upon photoexcitation, diazirines undergo rapid transformation into transient species such as carbenes and diazo compounds. The extremely short lifetimes of these intermediates, often on the order of picoseconds to nanoseconds, necessitate the use of time-resolved spectroscopic techniques for their direct observation and characterization.
Ultrafast time-resolved infrared (TRIR) spectroscopy has emerged as a powerful tool for studying the photochemistry of diazirines, providing detailed structural information about the transient intermediates formed. acs.org While specific TRIR data for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is not extensively documented, studies on analogous aryl diazirines provide a clear picture of the expected photochemical events. acs.orgnih.gov
Upon laser flash photolysis, typically in the UV region (e.g., 270 nm), the diazirine is promoted to an excited electronic state. acs.orgresearchgate.net Subsequent events, occurring on a picosecond timescale, include the formation of both the corresponding carbene and diazo intermediates. acs.org In the case of phenyldiazirine, transient IR absorptions are observed within a few picoseconds of the laser pulse. acs.orgnih.gov A band around 2040 cm⁻¹ is assigned to the diazo stretching vibration of the phenyldiazomethane (B1605601) intermediate, while a band near 1582 cm⁻¹ is attributed to the C=C vibrational mode of the singlet phenylcarbene. acs.orgnih.govresearchgate.net
The initial appearance of these bands is often broad and slightly red-shifted, which then narrow and shift to higher frequencies (blue-shift) over tens to hundreds of picoseconds. This behavior is characteristic of vibrational cooling, where the newly formed, vibrationally "hot" intermediates dissipate excess energy to the surrounding solvent matrix. acs.org The integration of the diazo band reveals that a significant portion of the diazo compound is formed almost instantaneously, within the first picosecond after excitation. acs.org Similarly, the majority of the singlet carbene is also formed on this ultrafast timescale. acs.orgresearchgate.net
For this compound, photoexcitation would be expected to produce 1-amino-2-methylpropan-2-ylidene (a singlet carbene) and 2-(3-diazo-3-methylpropyl)amine (a diazo compound). Based on analogous systems, their characteristic IR absorptions would be expected to appear and evolve on a picosecond timescale, as summarized in the table below.
| Transient Intermediate | Expected IR Absorption Band | Timescale of Formation | Spectroscopic Signature Evolution |
| Singlet Carbene | C=N or C-C stretching modes | < 1-10 ps | Initial broad, red-shifted band; narrows and blue-shifts over ~100 ps due to vibrational cooling. |
| Diazo Compound | N≡N stretching vibration (~2000-2100 cm⁻¹) | < 1-10 ps | Similar to the carbene, shows vibrational cooling effects. |
This table is based on data from analogous aryl diazirine systems.
In addition to TRIR, other advanced spectroscopic methods have been employed to probe the complex photochemistry of diazirines.
Ultrafast UV-Vis Spectroscopy: This technique monitors changes in the electronic absorption spectrum following photoexcitation. Studies on arylhalodiazirines have revealed the formation of transient species that absorb broadly in the UV and visible regions. researchgate.net The decay of these transient absorptions can often be fitted to biexponential functions, with time constants ranging from sub-picoseconds to hundreds of picoseconds, depending on the solvent and substituents. researchgate.net These transients have been assigned to ring-opened zwitterionic species that are precursors to the carbene and diazo intermediates. researchgate.net
NMR Spectroscopy: While most transient intermediates are too short-lived for conventional NMR, hyperpolarized NMR techniques have been successfully used to detect and characterize relatively unstable diazo compounds formed from the photoisomerization of ¹⁵N₂-labeled diazirines. acs.org This method allows for the study of the chemical lifetime of these intermediates, which can be on the order of seconds in certain solvents. acs.org
These techniques, often used in conjunction, provide a more complete picture of the photochemical pathways, from the initial excitation to the formation and subsequent reactions of the transient intermediates.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are indispensable for interpreting experimental data and providing a detailed, atomistic understanding of the reaction mechanisms that are often inaccessible to experiments alone.
Ab initio and DFT calculations are routinely used to investigate the electronic structure and properties of both the ground and excited states of diazirines. usc.eduresearchgate.netnih.gov For phenyldiazirine, a representative aryl diazirine, calculations at the B3LYP and RI-CC2 levels of theory predict that the lowest singlet excited state (S₁) is a σ → π* state. nih.gov This excitation involves the transfer of electron density from a C-N sigma bond to the N=N π* antibonding orbital, resulting in a weakening of the diazirine ring. researchgate.net The geometry of the S₁ state is predicted to be distorted, with elongated C-N bonds, and to possess a significantly larger dipole moment compared to the ground state. nih.gov
The higher excited states (S₂ and S₃) are typically predicted to be π → π* states primarily localized on the aromatic ring in aryl diazirines. nih.gov These computational findings are crucial for assigning the transient species observed in spectroscopic experiments. For instance, the calculated properties of the S₁ state of phenyldiazirine are consistent with the polar intermediate observed in ultrafast time-resolved UV-Vis and IR studies. nih.gov
For this compound, similar DFT and ab initio calculations would be expected to show that the S₁ state is also of σ → π* character, leading to the weakening and eventual cleavage of the C-N bonds. The presence of the electron-donating amino group and the methyl group would likely influence the energies of the molecular orbitals and the precise nature of the excited states.
| Computational Method | Key Findings for Diazirine Systems |
| DFT (e.g., B3LYP) | Provides optimized geometries and vibrational frequencies for ground and excited states, aiding in the assignment of IR spectra of intermediates. nih.govresearchgate.net |
| RI-CC2 | Accurately predicts the nature and energy of singlet excited states (e.g., identifying the S₁ state as a σ → π* transition). researchgate.netnih.gov |
| EOM-CCSD | Used for calculating vertical excitation energies and characterizing the valence and Rydberg character of excited states. usc.edu |
The photochemical reactions of diazirines often involve multiple electronic states and regions of the potential energy surface where these states cross or come close in energy, such as conical intersections. Single-reference methods like DFT can be inadequate for describing these situations. Multireference methods, such as the complete active space self-consistent field (CASSCF) and its second-order perturbation theory correction (CASPT2), are essential for accurately modeling these complex reaction pathways. nih.govacs.orgacs.org
MC-SCF studies on the parent diazirine (CH₂N₂) have characterized the radiationless decay pathways for its photochemical decomposition. researchgate.net These calculations reveal that from the S₁ excited state, there are nearly barrierless paths leading to both the formation of the diazo isomer (diazomethane) and the direct dissociation to singlet carbene (¹CH₂) and nitrogen (N₂). researchgate.net These pathways proceed through conical intersections with the ground state (S₀), which facilitate rapid, non-radiative decay and explain the ultrafast formation of products observed experimentally. researchgate.netresearchgate.net The reaction path from the excited state involves the cleavage of a single C-N bond, leading to a diazomethane (B1218177) intermediate that can then extrude nitrogen to form the carbene. researchgate.net
Computational chemistry allows for the mapping of potential energy surfaces and the identification of transition states that connect reactants, intermediates, and products. This analysis provides crucial information about the activation energy barriers for different reaction pathways.
For the photochemical decomposition of diazirines, the reaction on the excited state potential energy surface is often characterized by very small barriers. For example, the cleavage of a C-N bond in the S₁ state of aryl diazirines is mediated by barriers of only 4-6 kcal/mol. researchgate.net This low barrier is consistent with the ultrafast nature of the reaction.
In contrast, the thermal (ground state) isomerization of diazirines to diazoalkanes involves significantly higher activation energies. researchgate.net Similarly, the direct thermal decomposition to a carbene and nitrogen is also a high-energy process. nasa.gov Computational studies on various diazirine isomers have determined the transition state barriers for these ground-state processes, confirming that the photochemical pathway is the dominant route for decomposition under UV irradiation. nasa.gov For instance, the transition state between 3,3H-diazirine and its isomer 1,3H-diazirine is significantly high in energy, indicating that such an isomerization is unlikely to occur thermally. nasa.gov
The activation energy for the release of N₂ from the intermediate diazo compound to form the carbene has also been studied using DFT. nih.gov These calculations show that the barrier height is sensitive to the electronic properties of the substituents on the diazo compound. nih.gov This information is critical for understanding the subsequent reactivity of the intermediates formed during the photolysis of this compound.
| Reaction Pathway | State | Typical Calculated Activation Barrier | Significance |
| Diazirine → Carbene + N₂ | Excited State (S₁) | Low (~4-6 kcal/mol for C-N cleavage) | Explains the ultrafast photochemical formation of carbene. researchgate.net |
| Diazirine → Diazoalkane | Excited State (S₁) | Nearly barrierless | Accounts for the rapid photoisomerization. researchgate.net |
| Diazirine → Diazoalkane | Ground State (S₀) | High | Indicates thermal stability and the necessity of photoactivation. researchgate.net |
| Diazoalkane → Carbene + N₂ | Ground State (S₀) | Varies with substituents | Determines the lifetime and fate of the diazo intermediate. nih.gov |
Computational Prediction of Reaction Outcomes and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transient species like carbenes. nih.gov For the carbene generated from this compound, namely 2-aminoethyl(methyl)carbene, computational models can predict reaction pathways, transition state energies, and the ultimate distribution of products with significant accuracy. researchgate.netrsc.org These theoretical investigations provide insights into the kinetic and thermodynamic factors that govern the carbene's reactivity.
DFT calculations can map the potential energy surface for various possible reactions, including intermolecular and intramolecular C-H insertion, N-H insertion, and rearrangements. By calculating the activation energies (ΔG‡) for each potential pathway, researchers can predict which reactions are kinetically favored. chinesechemsoc.org For instance, the competition between insertion into a primary, secondary, or tertiary C-H bond can be modeled, with the calculated energy barriers often correlating well with experimentally observed product ratios. researchgate.net
Moreover, computational studies are crucial for understanding the influence of substituents on reactivity. The presence of the amino group in 2-aminoethyl(methyl)carbene can be modeled to determine its electronic effect on the carbene center and its potential to direct insertion reactions through coordination or hydrogen bonding effects. Recent advancements also include the use of machine learning algorithms, trained on large datasets of experimental and computational results, to predict regioselectivity for various reaction types, including C-H functionalization. nih.govnih.govrsc.org These models can rapidly forecast the major product of a reaction, accelerating the design of synthetic routes. beilstein-journals.org
The table below illustrates hypothetical DFT-calculated energy barriers for competing insertion pathways of 2-aminoethyl(methyl)carbene, demonstrating how computational data can be used to predict reaction selectivity.
| Reaction Pathway | Substrate Bond Type | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Intermolecular Insertion | Cyclohexane (Secondary C-H) | 15.2 | Minor Product |
| Intermolecular Insertion | Toluene (Primary C-H, benzylic) | 13.5 | Favored Intermolecular Product |
| Intramolecular Insertion | C-H on Ethyl Chain (forms Pyrrolidine) | 11.8 | Major Product (Kinetically Favored) |
| Intramolecular Insertion | N-H on Amino Group | 14.1 | Minor Product |
Chemical Probe Techniques for Reactive Intermediate Identification (e.g., C60 Probe Technique)
The direct observation of highly reactive intermediates such as carbenes is often challenging due to their short lifetimes. Consequently, chemical probe techniques, which involve the use of "trapping" agents that rapidly and irreversibly react with the intermediate, are employed to provide evidence of their formation. nih.govnih.gov For the 2-aminoethyl(methyl)carbene generated from its diazirine precursor, a variety of trapping reagents can be utilized to intercept the carbene before it undergoes other reactions. researchgate.net
A notable and powerful chemical probe is Buckminsterfullerene (C60). acs.org C60 is a spherical molecule composed of 60 carbon atoms arranged in a pattern of interconnected hexagons and pentagons, resembling a soccer ball. Its structure contains numerous electron-deficient double bonds on its surface, making it an excellent carbene scavenger (a "carbene-ophile"). researchgate.net When 2-aminoethyl(methyl)carbene is generated in the presence of C60, it can undergo a [2+1] cycloaddition reaction with one of the 6,6-double bonds on the fullerene cage. nankai.edu.cn
This reaction forms a stable methanofullerene adduct—a cyclopropane (B1198618) ring fused to the C60 sphere. The isolation and characterization of this specific adduct provide unambiguous proof of the transient existence of the carbene intermediate. The unique spectroscopic signatures (e.g., in UV-Vis and NMR spectroscopy) and mass spectrometric data of the resulting C60 adduct serve as a "fingerprint" for the captured carbene. researchgate.net This technique is particularly valuable because C60 is reactive toward carbenes but relatively inert toward many other species, lending high confidence to the identification of the trapped intermediate.
Principles Governing Regioselectivity and Chemoselectivity in Carbene Insertion Reactions
The synthetic utility of the carbene generated from this compound is dictated by the principles of regioselectivity and chemoselectivity that govern its insertion reactions. bham.ac.ukbham.ac.uk Chemoselectivity refers to the preferential reaction of the carbene with one functional group or bond type over another, while regioselectivity refers to the preference for insertion at one position over another.
Chemoselectivity: Carbene insertion reactions generally follow a reactivity hierarchy. Insertion into X-H bonds (where X is a heteroatom like O or N) is often faster than insertion into C-H bonds, which in turn is typically favored over insertion into C-C bonds. libretexts.org The 2-aminoethyl(methyl)carbene possesses an internal N-H bond, creating the possibility for a very fast intramolecular insertion to form a stable five-membered ring (a substituted imidazolidine), which may compete with intermolecular C-H insertions.
Spin State: The selectivity is profoundly influenced by the carbene's electronic spin state. libretexts.org
Singlet Carbenes: These species have paired electrons and typically react via a concerted, single-step mechanism. chemtube3d.com This process is stereospecific, meaning the stereochemistry of the substrate is retained in the product. Singlet carbenes exhibit greater selectivity.
Triplet Carbenes: These are diradicals with two unpaired electrons and react through a stepwise radical abstraction-recombination mechanism. libretexts.org This pathway allows for bond rotation in the intermediate, leading to a loss of stereospecificity. Triplet carbenes are generally less selective than their singlet counterparts. chemtube3d.com
Regioselectivity (C-H Insertion): When inserting into C-H bonds, several factors determine the site of reaction:
Bond Strength: Insertion generally prefers weaker C-H bonds, leading to a typical selectivity order of tertiary (3°) > secondary (2°) > primary (1°). libretexts.org
Steric Effects: The carbene will preferentially attack less sterically hindered C-H bonds. This can sometimes override the electronic preference for tertiary C-H bonds if the site is highly congested. acs.orgmdpi.com
Electronic Effects: Electron-donating groups adjacent to a C-H bond can stabilize the transition state and activate that bond toward insertion by an electrophilic carbene. Conversely, electron-withdrawing groups are deactivating. nih.govnih.gov The amino group within the 2-aminoethyl(methyl)carbene could direct intramolecular insertion to a specific C-H bond through a favorable, cyclic transition state. libretexts.org
The interplay of these factors determines the final product distribution, and understanding these principles is crucial for predicting and controlling the outcome of reactions involving this diazirine precursor.
| Factor | Principle | Predicted Outcome for 2-aminoethyl(methyl)carbene |
|---|---|---|
| Chemoselectivity | Reactivity hierarchy: X-H > C-H > C-C. libretexts.org | Potential for intramolecular N-H insertion to compete with C-H insertion. |
| Spin State | Singlet carbenes are stereospecific and more selective; triplets are non-specific and less selective. libretexts.orgchemtube3d.com | Photolysis typically generates a singlet carbene initially, favoring selective, stereospecific reactions. |
| Regioselectivity (Intermolecular) | Preference for insertion: 3° C-H > 2° C-H > 1° C-H. libretexts.org | When reacting with an external alkane, insertion into a tertiary C-H bond is favored. |
| Steric Hindrance | Insertion is disfavored at sterically congested sites. acs.org | Attack at a bulky tertiary site may be slower than at an accessible secondary site. |
| Intramolecular Effects | Favorable transition state geometries (e.g., 5- or 6-membered rings) are preferred. libretexts.org | High probability of intramolecular 1,5-C-H insertion to form a substituted pyrrolidine (B122466) ring. |
Transformative Applications in Chemical Biology and Materials Science
Diazirine-Based Photoaffinity Labeling (PAL) Probes
Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions, particularly between small molecules and their protein targets. amerigoscientific.com Diazirine-containing compounds, such as 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, are highly valued as photo-crosslinkers in PAL due to their small size, which minimizes interference with natural biological interactions, and their high reactivity upon photoactivation. nih.govsemanticscholar.org
Rational Design and Synthesis of Photoaffinity Probes Incorporating Diazirines
The design of effective photoaffinity probes is a meticulous process that begins with a parent molecule known to have a specific biological activity. The synthesis then involves the strategic incorporation of a photoreactive group, such as the diazirine moiety from this compound, and often an additional tag for detection or enrichment, such as biotin (B1667282) or a fluorescent marker.
A key consideration in the design of these probes is the placement of the diazirine group. It should be positioned in a way that does not disrupt the parent molecule's interaction with its target. The amine group on this compound provides a convenient handle for its covalent attachment to a ligand or pharmacophore. This trifunctional building block, containing a light-activated diazirine, an alkyne tag, and an amine synthetic handle, allows for UV light-induced covalent modification of a biological target.
The synthesis of aliphatic diazirines, including precursors to this compound, has been optimized for efficiency. One-pot synthesis methods using affordable and easy-to-handle reagents like potassium hydroxide (B78521) have been developed, facilitating the large-scale production of these valuable compounds. nih.gov
Optimization for Minimal Steric Perturbation and Enhanced Labeling Efficiency
A significant advantage of alkyl diazirines, including this compound, is their small size. This minimizes the steric hindrance that could otherwise alter the natural binding of the probe to its target protein, ensuring that the interactions being studied are as close to the native state as possible. nih.gov The compact nature of the diazirine ring is a key feature that contributes to its widespread use in PAL.
To enhance labeling efficiency, several factors are considered. The design of the probe can be modified to include linkers of varying lengths and compositions. These seemingly minor adjustments can significantly influence the binding efficiency and the success of the crosslinking experiment. Furthermore, probes with a net positive charge have been observed to yield higher labeling efficiencies both in cellular environments and in vitro. purepeg.com
Spatial Resolution and Defined Crosslinking Radii in PAL Experiments
Upon photoactivation with UV light, the diazirine ring in probes derived from this compound decomposes to release nitrogen gas, generating a highly reactive carbene intermediate. This carbene can then form a covalent bond with any nearby molecule, effectively "labeling" the interacting partner. The short-lived nature of the carbene ensures that labeling is restricted to molecules in close proximity to the probe's binding site, providing high spatial resolution.
The effective crosslinking radius of diazirine-based probes is a critical parameter in interpreting PAL experiments. While the carbene itself is highly reactive and short-lived, the flexibility of the linker connecting the diazirine to the ligand can influence the reach of the crosslinking reaction. Understanding this radius is essential for accurately mapping binding sites and identifying neighboring proteins.
Understanding Residue-Agnostic vs. Preferential Reactivity of Alkyl Diazirine Probes
While the carbene intermediate generated from diazirines is capable of reacting with a wide range of amino acid residues, studies have shown that alkyl diazirines can exhibit preferential reactivity. Upon photoactivation, alkyl diazirines can also form a longer-lived diazo intermediate. This diazo species displays a notable preference for reacting with acidic amino acid residues, such as aspartic acid and glutamic acid, particularly in a pH-dependent manner. nih.gov
This preferential labeling can be advantageous for targeting proteins with acidic surfaces, such as those embedded in membranes. However, it is a crucial factor to consider when interpreting the results of PAL experiments, as it can influence which proteins and which specific residues are labeled. The reactivity of probes derived from this compound is expected to follow this pattern, with the potential for both residue-agnostic carbene-mediated labeling and preferential diazo-mediated labeling of acidic residues.
| Feature | Description |
| Photoreactive Group | Diazirine |
| Activation | UV Light |
| Reactive Intermediate | Carbene and Diazo |
| Primary Reactivity | Covalent bond formation with nearby molecules |
| Preferential Labeling | Acidic amino acid residues (e.g., Aspartic Acid, Glutamic Acid) via diazo intermediate |
Integration into Macromolecular and Polymeric Systems
The utility of this compound extends beyond its use in small molecule probes. Its ability to be incorporated into larger molecular frameworks makes it a valuable tool for modifying and crosslinking macromolecules and polymers.
Covalent Protein Crosslinking and Site-Specific Functionalization
Covalent protein crosslinking is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. thermofisher.com Diazirine-based crosslinking agents derived from this compound can be used to covalently link interacting proteins. Upon photoactivation, the diazirine generates a reactive carbene that can form covalent bonds with adjacent protein residues, effectively "freezing" the interaction for subsequent analysis.
Furthermore, the amine functionality of this compound allows for its site-specific incorporation into proteins. Through various bioconjugation techniques, this compound can be attached to specific amino acid residues on a protein's surface. This enables the creation of proteins with photo-crosslinking capabilities at defined locations, allowing for precise mapping of interaction interfaces.
| Application | Description |
| Covalent Protein Crosslinking | Stabilizes protein-protein interactions for analysis. |
| Site-Specific Functionalization | Allows for the precise placement of a photoreactive group on a protein surface. |
| Interaction Mapping | Helps to identify the specific residues involved in a protein-protein interaction. |
Polymer Functionalization, Surface Modification, and Crosslinking
The ability of diazirine-generated carbenes to react with ubiquitous C-H bonds makes them exceptionally well-suited for modifying polymers that are otherwise chemically inert. acs.orgescholarship.org This has profound implications for polymer functionalization, surface modification, and crosslinking. Diazirine-containing polymers, synthesized through techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization, can be blended with unfunctionalized commodity polymers. acs.orgacs.org Upon activation, the polymeric carbenes insert into the C-H bonds of the surrounding polymer chains, creating a cross-linked network that significantly enhances mechanical properties such as impact resistance and tensile strength. acs.orgescholarship.org
This technology is particularly effective for surface modification. For instance, ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE), a material valued for its strength but notoriously difficult to functionalize due to its low surface energy, can be modified using diazirine-based polyamine primers. acs.org These primers covalently bond to the UHMWPE surface, transforming it from a low-surface-energy material to a high-surface-energy one, which can then be dyed or coated. acs.org The process is rapid, with photochemical activation taking as little as 30 seconds, and it avoids the destructive methods traditionally used for such modifications. acs.org The resulting covalent bonds are strong and durable, remaining stable for months even with environmental exposure. adhesivesmag.com
The crosslinking mechanism involves the diazirine-functionalized polymer chains not only bonding to the substrate but also self-cross-linking, which further strengthens the modified layer. xlynxmaterials.comacs.org This approach has been used to create fiber-reinforced polymer composites by bridging UHMWPE fibers with an epoxy resin. adhesivesmag.com
| Application | Diazirine-Based Reagent | Substrate(s) | Activation Method | Key Outcome | Source |
|---|---|---|---|---|---|
| Bulk Crosslinking | Poly(n-butyl acrylate-diazirine acrylate) copolymer | Poly(n-butyl acrylate) (PnBA) | UV Light or Heat | Increased gel fraction (up to 95%), tunable rheological behavior. | acs.orgescholarship.org |
| Surface Modification | Diazirine-functionalized polyamine primers | Ultrahigh-molecular-weight polyethylene (UHMWPE) | UV Light | Increased surface energy, enabling dyeing and coating. | acs.org |
| Composite Fabrication | Diazirine-grafted polyamine | UHMWPE fibers and epoxy resin | Heat or UV Light | Creation of UHMWPE fiber-reinforced composites. | adhesivesmag.com |
Enabling Adhesion to Low-Surface-Energy Materials via Carbene Chemistry
A significant challenge in materials science is the adhesive bonding of low-surface-energy (LSE) polymers like polyethylene (PE) and polypropylene (B1209903) (PP). adhesivesmag.commdpi.com These materials are ubiquitous due to their low cost, strength, and durability, but their chemically inert surfaces prevent strong adhesion with conventional glues. adhesivesmag.comxlynxmaterials.com Diazirine chemistry provides a novel solution to this long-standing problem. adhesivesmag.com
Diazirine-based primers and molecular adhesives function through a mechanism distinct from traditional adhesives, which rely on surface energy effects like van der Waals forces. adhesivesmag.comadhesivesmag.com When activated by heat or UV light, the diazirine groups generate carbenes that form strong, permanent covalent bonds by inserting into the C-H bonds that densely populate the surface of polyolefins. adhesivesmag.com This C-H insertion mechanism effectively bypasses the limitations imposed by low surface energy, allowing for robust bonding between dissimilar materials, such as HDPE-polypropylene junctions. xlynxmaterials.comadhesivesmag.com
Products incorporating this technology, such as diazirine-grafted polyamine primers, are topically applied and then cured. adhesivesmag.com This process creates a functionalized surface layer receptive to a wide range of adhesives, coatings, and dyes. adhesivesmag.com The covalent bonds formed are highly durable, resisting environmental factors like moisture and temperature changes. adhesivesmag.com This technology represents a significant advance, enabling the use of LSE plastics in applications that were previously precluded by bonding challenges. adhesivesmag.com
| Adhesive/Primer Type | Substrate | Bonding Mechanism | Key Advantage | Source |
|---|---|---|---|---|
| Bis-diazirine molecular adhesives | Polyethylene (PE), Polypropylene (PP) | Carbene C-H insertion | Forms strong covalent bonds to previously "unbondable" plastics. | adhesivesmag.com |
| Diazirine-grafted polyamine primer | HDPE, UHMWPE, PP | Carbene C-H insertion | Creates a permanent, functionalized surface receptive to standard adhesives. | adhesivesmag.com |
Bioorthogonal Ligation Strategies Employing Diazirine Probes
In chemical biology, diazirine-containing molecules are invaluable as photoaffinity labeling (PAL) probes. nih.govbldpharm.com This technique is used to identify and study biomolecular interactions, such as those between proteins and ligands, in their native environment. wikipedia.orgbldpharm.com A PAL probe typically consists of a ligand to target a specific protein, a photoreactive group (like diazirine), and a bioorthogonal handle for detection and isolation. bldpharm.com Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to its target protein, allowing for subsequent analysis. nih.govbldpharm.com Diazirines are often preferred over other photoreactive groups because they are small, activated by biocompatible wavelengths (~350-380 nm), and the resulting carbenes are highly reactive with short lifetimes, minimizing non-specific labeling. nih.govbldpharm.comnih.gov
Design and Utility of Alkynyl Diazirine Conjugates (e.g., Propargyl Diazirines)
The design of effective PAL probes often involves incorporating a "minimalist" bioorthogonal tag that does not significantly perturb the probe's biological activity. bldpharm.comnih.gov The terminal alkyne group is an ideal choice for this purpose due to its small size and chemical stability in biological systems. nih.govnih.gov Consequently, alkynyl diazirine conjugates, such as propargyl diazirines, have become widely used building blocks for creating sophisticated chemical probes. bldpharm.comnih.gov
A key example is the trifunctional building block 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine, which contains a light-activated diazirine, an alkyne tag, and an amine synthetic handle. sigmaaldrich.com The amine allows for straightforward conjugation to a wide variety of biologically active molecules (ligands, pharmacophores), while the diazirine enables UV-induced covalent modification of the biological target. The alkyne tag then serves as a handle for downstream applications. sigmaaldrich.com This modular design facilitates the rapid synthesis of custom probes for specific chemical biology experiments. nih.govsigmaaldrich.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications
The terminal alkyne handle on diazirine probes is primarily utilized in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govrsc.org CuAAC is a highly efficient and specific bioorthogonal reaction where an alkyne and an azide (B81097) "click" together to form a stable triazole ring, a process catalyzed by cuprous ions. rsc.orgnih.gov
In a typical photoaffinity labeling workflow, a target protein is first covalently labeled using the alkynyl diazirine probe. bldpharm.comnih.gov After labeling, the entire proteome is treated with a reporter molecule that contains an azide group, such as biotin-azide or a fluorescent dye-azide. nih.gov The CuAAC reaction then selectively attaches the reporter tag to the alkyne-modified protein. nih.gov This allows for the specific detection (via fluorescence) or enrichment and isolation (via biotin-streptavidin affinity purification) of the target protein, enabling its identification and further characterization. bldpharm.comnih.gov This powerful two-step strategy, combining photo-crosslinking with bioorthogonal click chemistry, is a cornerstone of modern chemical proteomics. nih.gov
Diazirines as Versatile Nitrogen Transfer Reagents in Modern Organic Synthesis
While diazirines are overwhelmingly used as carbene precursors, their strained three-membered ring also enables them to act as electrophilic nitrogen transfer reagents. proquest.comnsf.govchemrxiv.org This less common reactivity opens new avenues in synthetic organic chemistry, particularly for the formation of carbon-nitrogen (C-N) bonds, which are fundamental linkages in pharmaceuticals, agrochemicals, and other functional materials. chemrxiv.orgnih.govusf.edu Research has shown that diazirines can react with alkyl radicals to form imines and can be used to synthesize diversifiable diaziridine products. proquest.comchemrxiv.org
Decarboxylative Amination Reactions for C-N Bond Formation
A significant breakthrough in the use of diazirines as nitrogen transfer reagents is their application in decarboxylative amination. nsf.govnih.gov This method provides a practical route for synthesizing amines, hydrazines, and other nitrogen-containing heterocycles from readily available carboxylic acids. chemrxiv.orgchemrxiv.org In this process, redox-active esters derived from carboxylic acids react with a diazirine to form a diaziridine intermediate. nsf.govnih.gov This intermediate is a versatile synthon that can be readily converted to the desired nitrogen-containing product in a single step. chemrxiv.orgnih.gov
More recently, a direct catalytic photodecarboxylative amination of carboxylic acids with diazirines has been developed, which proceeds under mild conditions. chemrxiv.orgnih.gov This method exhibits broad functional group tolerance, allowing for the late-stage amination of complex molecules such as the drugs naproxen (B1676952) and ibuprofen. chemrxiv.orgnih.gov The versatility of the intermediate diaziridines formed in these reactions allows for the divergent synthesis of various valuable compounds, including 1H-indazoles and 2H-indazoles. chemrxiv.orgnih.gov This work establishes diazirines as a new class of practical, strain-driven reagents for forging C-N bonds, complementing their traditional role as carbene sources. chemrxiv.org
Regioselective Hydroamination of Unactivated Olefins
The development of versatile methods for the synthesis of nitrogen-containing compounds is of significant importance in medicine, agriculture, and materials science. nih.gov A notable advancement in this area is the regioselective hydroamination of unactivated olefins utilizing diazirines, such as this compound, as a source of nitrogen. nih.govchemrxiv.org This approach provides a practical route to complex alkyl amines, which are challenging to prepare, especially in sterically hindered environments. nih.govnih.gov
The reaction leverages the reactivity of diazirines with readily available and structurally diverse unactivated olefins. nih.gov The process is characterized by its broad functional group tolerance, accommodating substrates that contain alcohols, ketones, aldehydes, and epoxides. chemrxiv.orgnih.gov This radical hydroamination strategy effectively addresses the challenge of creating carbon-nitrogen bonds in a selective manner. researchgate.net
The proximate products of this hydroamination reaction are diaziridines, which are stable, isolable intermediates. nih.govchemrxiv.org These diaziridines serve as masked amines and hydrazines, which can be subsequently diversified. nih.gov The reaction demonstrates wide applicability across various classes of olefins, including monosubstituted, disubstituted, trisubstituted, and cyclic alkenes. researchgate.net
Table 1: Examples of Regioselective Hydroamination of Unactivated Olefins
| Olefin Substrate | Product (Diaziridine) | Yield (%) |
|---|---|---|
| 4-Phenylbut-1-ene | 1-(1-Phenylpropan-2-yl)-3,3-dimethyldiaziridine | 75% |
| (E)-Oct-4-ene | 1-(Octan-4-yl)-3,3-dimethyldiaziridine | 82% |
| alpha-Pinene | (1R,2R,5R)-1-((1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3,3-dimethyldiaziridine | 60% |
This table presents a selection of representative examples from the broader study to illustrate the scope of the hydroamination reaction. Yields are for the isolated diaziridine product.
Divergent Synthesis of Amines, Hydrazines, and Nitrogen-Containing Heterocycles from Diaziridine Intermediates
A key advantage of the hydroamination reaction using diazirines is the versatility of the resulting diaziridine intermediates. nih.govnih.gov These three-membered heterocyclic compounds can be readily converted into a variety of valuable nitrogen-containing structures under mild conditions. nih.govchemrxiv.org This divergent synthetic approach allows for the efficient generation of primary amines, hydrazines, and various nitrogen-containing heterocycles from a common precursor, bypassing the often difficult purification of highly polar free amines and hydrazines. nih.gov
The transformation of the diaziridine ring can be controlled to yield different product classes. For instance, reductive cleavage of the N-N bond provides access to primary amines. This process often involves standard reducing agents and proceeds with high efficiency. The ketone backbone used to form the diazirine can be recovered and recycled, adding to the method's practicality. nih.gov
Furthermore, the diaziridine intermediates can be directly employed in one-pot or telescoped syntheses to construct more complex molecular architectures. nih.gov This strategy has been successfully applied to the synthesis of heterocycles such as azoles, pyrroles, and aziridines. nih.gov The ability to generate diverse molecular scaffolds from a single intermediate is highly valuable in medicinal chemistry and drug discovery for creating libraries of related compounds. chemrxiv.org This methodology has been showcased in the target- and diversity-oriented syntheses of several pharmaceutical compounds and clinical candidates. nih.govresearchgate.net
Table 2: Diversification of a Diaziridine Intermediate
| Diaziridine Intermediate | Reagents and Conditions | Product |
|---|---|---|
| 1-(1-Phenylethyl)diaziridine | H₂, Raney Ni, MeOH | 1-Phenylethan-1-amine |
| 1-(1-Phenylethyl)diaziridine | Hydrazine, EtOH, reflux | 1-(1-Phenylethyl)hydrazine |
| 1-(1-Phenylethyl)diaziridine | Acetylenedicarboxylate, heat | Pyrrole derivative |
This table illustrates the synthetic utility of a representative diaziridine intermediate, which can be transformed into various nitrogen-containing compounds through the selection of appropriate reagents and reaction conditions.
Future Directions and Emerging Research Avenues in Diazirine Chemistry
Development of Novel and More Efficient Synthetic Routes to Diazirine-Containing Scaffolds
A significant advancement is the development of one-pot synthesis methods that bypass the need to isolate the diaziridine intermediate. For instance, an improved one-pot, two-step synthesis of aliphatic diazirines from ketones has been reported using hydroxylamine-O-sulfonic acid in liquid ammonia (B1221849), followed by treatment with potassium hydroxide (B78521) (KOH). mdpi.com This base-mediated approach is not only efficient but also utilizes a cheap and readily available base, making it suitable for large-scale production. mdpi.com Kinetic studies using ¹H-NMR have confirmed that the diaziridine intermediate is formed and then directly converted to the diazirine in the same reaction vessel. mdpi.com Another innovative one-pot, metal-free method allows for the conversion of unprotected amino acids into terminal diazirines using phenyliodonium (B1259483) diacetate (PIDA) and ammonia. This technique demonstrates excellent functional group tolerance and is scalable to multigram quantities.
Furthermore, the scope of transition-metal-catalyzed reactions for synthesizing diazirine-containing scaffolds is expanding. For example, a Suzuki-Miyaura cross-coupling reaction that is compatible with the diazirine moiety has been developed, addressing a previous limitation in probe design. nih.govacs.org This enables the incorporation of diazirines into complex molecules at a late stage of the synthesis, broadening their accessibility for various applications.
| Synthetic Method | Key Reagents/Conditions | Advantages | Reference(s) |
| Conventional Method | Ketone, NH₂OSO₃H, NH₃; then oxidation (e.g., I₂, Ag₂O) | Well-established | mdpi.com |
| Base-Mediated One-Pot | Ketone, NH₂OSO₃H, liquid NH₃, then KOH | High efficiency, low cost, scalable | mdpi.com |
| Metal-Free One-Pot | Unprotected amino acids, PIDA, NH₃ | Metal-free, excellent functional group tolerance | |
| Diazirine-Compatible S-M Coupling | Aryl boron pinacol (B44631) esters, Pd catalyst | Enables late-stage functionalization | nih.govacs.org |
Exploration of Alternative and Biocompatible Activation Mechanisms
The standard method for activating diazirines to generate carbenes is through irradiation with ultraviolet (UV) light, typically around 350-380 nm. researchgate.net While effective, UV light has limited tissue penetration and can cause photodamage to biological systems, restricting its in vivo applications. Consequently, a major research thrust is the exploration of alternative, more biocompatible activation mechanisms.
Visible Light Activation: A significant breakthrough has been the activation of diazirines using visible light, which is less damaging and penetrates deeper into tissues. One approach utilizes photocatalysts, such as iridium-based complexes, to initiate diazirine-to-carbene conversion with blue light (e.g., 445 nm). rsc.org This method has been shown to be more efficient than UV activation, proceeding directly to the carbene without the formation of a diazoalkane intermediate. rsc.org Another strategy involves redesigning the diazirine structure itself. By creating a conjugated system, for instance by linking the diazirine to a fluorene (B118485) chromophore, the absorption wavelength can be shifted into the visible spectrum (>450 nm), enabling direct activation with visible light. nih.gov
Two-Photon Activation: Two-photon absorption offers the advantage of using lower-energy, near-infrared (NIR) light, which provides even deeper tissue penetration and higher spatial resolution. Studies have shown that diazirine can undergo multiphoton ionization and dissociation upon irradiation in the 304-325 nm range, suggesting that two-photon processes can efficiently trigger carbene generation. organic-chemistry.org This opens the door for precise, localized activation in complex biological environments.
Electrochemical Stimulation: Electrochemical methods provide a non-photonic approach to diazirine activation. It has been demonstrated that aryl-substituted diazirines can be activated by low-voltage electrical stimulation. acs.org The mechanism can involve either reduction to form a diazirinyl radical in aprotic environments or oxidation at an anode to generate the carbene intermediate, which can then undergo insertion reactions. acs.org This strategy has been successfully applied in the development of voltage-activated adhesives for biomedical applications. acs.org
| Activation Method | Mechanism/Wavelength | Key Advantages | Reference(s) |
| UV Light (Conventional) | ~350-380 nm | Well-established, efficient | researchgate.net |
| Visible Light (Photocatalyst) | Iridium photocatalyst, ~445 nm | Biocompatible, avoids diazo intermediate | rsc.org |
| Visible Light (Conjugated Diazirine) | Conjugation with chromophore, >450 nm | Direct activation, no external catalyst needed | nih.gov |
| Two-Photon Absorption | Near-Infrared (NIR) Light | Deep tissue penetration, high spatial resolution | organic-chemistry.org |
| Electrochemical Stimulation | Low-voltage electrical current | Non-photonic, controllable | acs.org |
Expanding the Chemical Space and Scope of Diazirine-Mediated Functionalization Reactions
Beyond their traditional use in photoaffinity labeling, diazirines are being increasingly recognized as versatile reagents for a broader range of chemical transformations. The highly reactive carbene intermediate can be harnessed for novel bond formations and material modifications.
Cross-Coupling Reactions: Diazirines have emerged as viable carbene precursors in transition-metal-catalyzed cross-coupling reactions. A notable example is the Pd(0)-catalyzed cross-coupling of diazirines with aryl halides under microwave irradiation to form substituted olefins. organic-chemistry.org This reaction proceeds through the formation of a palladium carbene intermediate, followed by migratory insertion. organic-chemistry.org Furthermore, metal-free oxidative cross-coupling reactions between diazirines and arylboronic acids have been developed, yielding a variety of substituted olefins and expanding the synthetic toolkit. rsc.org
Polymer and Materials Science: The ability of carbenes to insert into ubiquitous C-H bonds makes diazirines powerful tools for polymer functionalization and cross-linking. Researchers have synthesized diazirine-containing polymers using controlled radical polymerization techniques like RAFT and ATRP. acs.org These polymers serve as versatile platforms for cross-linking unfunctionalized commodity materials, such as poly(n-butyl acrylate) (PnBA) and poly(dimethylsiloxane) (PDMS), under mild photochemical conditions. nih.govacs.org This approach allows for the conversion of thermoplastics into elastomers or thermosets, enhancing their mechanical strength and thermal stability. nih.gov Additionally, diazirine chemistry enables the covalent functionalization of polymer surfaces, for example, attaching photosensitizers to polyethylene (B3416737) terephthalate (B1205515) (PET) filters to create antimicrobial materials. researchgate.net
| Application Area | Reaction/Process | Outcome | Reference(s) |
| Cross-Coupling | Pd(0)-catalyzed reaction with aryl halides | Synthesis of substituted olefins | organic-chemistry.org |
| Cross-Coupling | Metal-free reaction with arylboronic acids | Synthesis of substituted olefins | rsc.org |
| Polymer Chemistry | Cross-linking of commodity polymers (e.g., PnBA) | Enhanced mechanical and thermal properties | nih.govacs.org |
| Materials Science | Covalent surface functionalization of PET | Creation of antimicrobial materials | researchgate.net |
Advancements in Spectroscopic Techniques for Real-time Monitoring of Diazirine Reactivity and Intermediates
A deeper understanding of the transient species generated upon diazirine activation is crucial for optimizing their reactivity and selectivity. The photochemical decomposition of diazirines can lead to both the desired carbene and a less reactive, isomeric diazo compound. Advanced spectroscopic techniques are now enabling researchers to observe these fleeting intermediates in real-time, providing unprecedented mechanistic insights.
Ultrafast laser flash photolysis coupled with infrared spectroscopy has been used to directly observe the formation of both phenyldiazomethane (B1605601) and singlet phenylcarbene from phenyldiazirine within picoseconds of a laser pulse. researchgate.net Similarly, femtosecond transient absorption (fs-TA) spectroscopy allows for the detection and characterization of highly reactive carbene intermediates that were previously unobservable. researchgate.net
Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool. By using techniques like SABRE (Signal Amplification By Reversible Exchange), the NMR signals of ¹⁵N₂-labeled diazirines can be dramatically enhanced. acs.orgnih.gov This allows for the in-situ monitoring of the photoisomerization of the diazirine to its unstable diazo intermediate and the characterization of its kinetic evolution. acs.orgnih.gov Most recently, an online mass spectrometry (MS) monitoring system has been developed to provide quantitative analysis of diazirine photolysis, revealing a sequential pathway where the diazo intermediate is formed first, followed by the carbene. pku.edu.cn This work also demonstrated that by tuning light intensity and duration, the reaction can be biased towards the diazo-mediated pathway, enhancing selectivity for modifying polar amino acid residues. pku.edu.cn
Integration of Diazirine Chemistry with High-Throughput Screening and Combinatorial Library Synthesis
The stability and versatile reactivity of diazirines make them well-suited for modern, high-throughput chemical biology platforms. Their integration into automated synthesis and screening workflows is accelerating the discovery of new bioactive molecules and probes.
A "direct-to-biology" high-throughput chemistry approach has been developed for reactive fragment screening. rsc.org In this system, a diazirine-containing N-hydroxysuccinimide ester is coupled with a library of amine fragments in a 384-well plate format. The resulting library of photo-reactive fragments can then be directly screened against biological targets without purification. rsc.org
Diazirine-containing amino acids, such as photo-leucine and photo-methionine, are also being incorporated into peptides using automated solid-phase peptide synthesis (SPPS). researchgate.netscienceopen.com This enables the creation of combinatorial libraries of peptide-based photoaffinity probes. These probes have shown significantly improved photo-cross-linking efficiencies compared to traditional benzophenone-based probes for identifying protein-protein interactions and enzyme targets. researchgate.netscienceopen.com The development of trifunctional probes, containing a coupling handle (e.g., NHS ester), a diazirine moiety, and a reporter/purification tag (e.g., biotin), further streamlines the workflow for ligand-based receptor capture and target identification in complex biological systems. nih.gov
Q & A
What are the optimal reaction conditions for synthesizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to achieve high yield and purity?
Answer:
The synthesis involves a multi-step process starting with the reaction of precursor compounds (e.g., compound 5a) with sodium azide in dimethylformamide (DMF) under nitrogen atmosphere at room temperature. Critical parameters include:
- Solvent choice : DMF ensures solubility and reaction homogeneity.
- Catalyst : Sodium azide (3.5 eq) facilitates the desired transformation.
- Work-up : Post-reaction, the mixture is poured into ice water and extracted with diethyl ether to isolate the product.
- Purification : Anhydrous sodium sulfate is used to dry the organic layer before vacuum concentration .
How do researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation relies on spectroscopic techniques:
- NMR Spectroscopy : -NMR in deuterated methanol (MeOD) identifies proton environments, confirming the diazirinyl and ethanamine moieties.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
Cross-referencing spectral data with literature ensures accuracy, as demonstrated in analogous diazirinyl compounds .
What challenges arise in the purification of this compound, and how are they addressed?
Answer:
Key challenges include:
- By-product formation : Competing reactions may generate impurities.
- Solvent residues : Traces of DMF or diethyl ether require rigorous drying.
Solutions : - Extraction : Dropwise addition to ice water followed by ether extraction minimizes polar impurities.
- Drying agents : Anhydrous sodium sulfate removes residual moisture .
In photoaffinity labeling studies, how does the diazirinyl moiety in this compound facilitate protein interaction mapping?
Answer:
The diazirinyl group undergoes UV-induced carbene formation, enabling covalent crosslinking with proximal biomolecules. This allows:
- Target identification : Trapping transient protein-ligand interactions.
- Residue-level resolution : Mapping binding sites via proteomic analysis.
Experimental design must optimize UV exposure time (typically milliseconds to seconds) to balance crosslinking efficiency and sample integrity .
How can researchers mitigate the formation of by-products during synthesis?
Answer:
By-product suppression strategies include:
- Controlled stoichiometry : Precise molar ratios of sodium azide (3.5 eq) minimize side reactions.
- Inert atmosphere : Nitrogen prevents oxidative degradation.
- Temperature modulation : Room-temperature reactions reduce thermal side pathways .
What analytical techniques resolve discrepancies in crosslinking efficiency data?
Answer:
Discrepancies may arise from variable UV activation or competing labeling. Solutions involve:
- Dose-response assays : Titrating UV intensity to establish optimal conditions.
- Control experiments : Using non-photoactivatable analogs to distinguish specific vs. non-specific binding.
- Mass spectrometry : Comparative analysis of crosslinked vs. native peptides identifies true interactors .
How does the compound’s stability under storage conditions impact experimental reproducibility?
Answer:
Diazirines are light- and temperature-sensitive. Best practices include:
- Storage : –20°C in amber vials under inert gas (argon or nitrogen).
- Stability monitoring : Regular NMR checks to detect degradation (e.g., loss of diazirinyl absorbance at ~360 nm) .
What computational tools aid in predicting the compound’s reactivity in biological systems?
Answer:
- Molecular docking : Predicts binding poses with target proteins.
- Quantum mechanical (QM) calculations : Models carbene reactivity and selectivity.
- MD simulations : Assesses stability of crosslinked complexes post-UV irradiation.
These tools guide experimental prioritization and mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
